6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane
Description
The compound 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane features a 2-azaspiro[3.3]heptane core, a spirocyclic structure with a nitrogen atom at position 2. This core is substituted at position 6 with a phenyl group and at position 2 with a 6-(propan-2-yloxy)pyridine-3-carbonyl moiety. The spirocyclic framework confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The pyridine carbonyl group may contribute to binding interactions in biological systems, while the isopropoxy substituent could influence solubility and pharmacokinetics.
Propriétés
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(6-propan-2-yloxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)25-19-9-8-17(12-22-19)20(24)23-13-21(14-23)10-18(11-21)16-6-4-3-5-7-16/h3-9,12,15,18H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFDOUENCBLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the pyridine ring, followed by a series of functional group transformations to introduce the spirocyclic structure and the phenyl group. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles to reduce waste and improve the overall sustainability of the process would be considered.
Analyse Des Réactions Chimiques
Types of Reactions
6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of 2-Azaspiro[3.3]heptane Derivatives
Structural and Functional Insights
Core Modifications :
- The target compound and most analogs retain the 2-azaspiro[3.3]heptane core, but substitutions like 2-oxa-6-azaspiro[3.3]heptane () introduce oxygen, altering electronic properties and hydrogen-bonding capacity .
- The tert-butyl carbamate derivative () demonstrates the utility of protected amines in synthetic workflows, enabling selective functionalization .
- Substituent Effects: Pyridine vs. Isopropoxy Group: The propan-2-yloxy substituent in the target compound could enhance lipophilicity, improving membrane permeability relative to nitro or amino groups in other analogs .
Synthetic Accessibility :
- The scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (87% yield) via hydroxide-mediated alkylation () suggests that similar strategies could optimize the target compound’s production .
- Meyers’ and Carreira’s methods () for spirocyclic synthesis highlight the feasibility of one-pot rearrangements and cyclopropanation, though yields may vary depending on substituent complexity .
- Pharmacological Potential: The 2-azaspiro[3.3]heptane motif is recurrent in patent applications (), often as a piperazine or heteroaryl hybrid, indicating its relevance in kinase and protease inhibitor design . The absence of oxygen in the target compound’s core (vs.
Activité Biologique
The compound 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane (CAS Number: 2640814-96-4) is a member of the azaspiro[3.3]heptane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The molecular formula for 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane is with a molecular weight of 336.4 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2640814-96-4 |
The biological activity of azaspiro[3.3]heptanes, including this compound, is often linked to their ability to interact with various biological targets. These compounds have been studied for their roles as potential agonists or antagonists at specific receptors, particularly in the context of central nervous system (CNS) activity and metabolic stability.
Pharmacological Studies
Research indicates that azaspiro[3.3]heptanes can exhibit varied pharmacological profiles depending on their substituents and structural configurations:
- Lipophilicity : The introduction of a spirocyclic center generally lowers the logD value (a measure of lipophilicity), which can enhance metabolic stability and reduce off-target effects .
- Induction of Fetal Hemoglobin : A related study demonstrated that derivatives of azaspiro[3.3]heptane could induce fetal hemoglobin production, offering potential therapeutic avenues for β-thalassemia and sickle cell disease .
Case Studies
- Study on hERG Activity : A comparative analysis highlighted that certain azaspiro derivatives showed reduced hERG (human Ether-à-go-go Related Gene) activity, suggesting a lower risk for cardiac side effects compared to traditional heterocycles .
- CNS Penetration : The structural modifications in azaspiro[3.3]heptanes have been linked to improved CNS penetration in some cases, which is critical for drugs targeting neurological conditions .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the position and nature of substituents on the azaspiro framework significantly influence the biological activity:
- Basicity : Variations in basicity due to different nitrogen placements can alter pharmacokinetic properties, impacting bioavailability and efficacy .
- Substituent Effects : The presence of bulky groups or specific functional groups can enhance or diminish biological activity, as seen in various derivatives .
Summary Table of SAR Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
